2-Undecanone

Description

undecan-2-one is a natural product found in Zanthoxylum myriacanthum, Eupatorium capillifolium, and other organisms with data available.

2-Undecanone is a metabolite found in or produced by Saccharomyces cerevisiae.

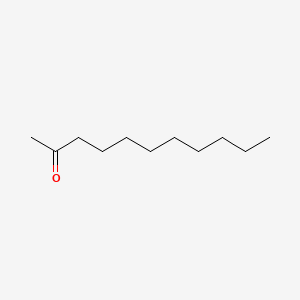

Structure

3D Structure

Properties

IUPAC Name |

undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWIYKKSMDLRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021943 | |

| Record name | 2-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, oily liquid; [HSDB] Colorless liquid; mp = 11-13 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid with a citrus, fatty, rue-like odour | |

| Record name | 2-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

231.5 °C, BP: 231.5 to 232.5 °C at 761 mm Hg; 99 °C at 7 mm Hg, 231.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

192 °F (89 °C) (Closed cup) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water. Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform., soluble in alcohol and oil; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8260 to 0.8263 at 20 °C/4 °C, 0.822 -0.826 | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.9 (Air = 1) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg], 4.1X10-2 mm Hg | |

| Record name | 2-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

112-12-9 | |

| Record name | 2-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Undecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | undecan-2-one; methyl nonyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-UNDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5DSO8CY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Undecanone (CAS No. 112-12-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Undecanone (CAS No. 112-12-9), a versatile ketone with applications ranging from fragrance and flavor to insect repellents and potential immunomodulatory and protective roles. This document collates its chemical and physical properties, outlines detailed experimental protocols for its synthesis, purification, and analysis, and explores its biological activities with a focus on its mechanism of action. Diagrams illustrating key synthetic and signaling pathways are provided to facilitate a deeper understanding for research and development applications.

Chemical and Physical Properties

This compound, also known as methyl nonyl ketone, is a colorless to pale yellow oily liquid with a characteristic fruity, citrus-like odor.[1][2] It is a naturally occurring compound found in various plants such as wild tomatoes, cloves, and ginger, and is also produced synthetically.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112-12-9 | [4] |

| Molecular Formula | C₁₁H₂₂O | [4] |

| Molecular Weight | 170.29 g/mol | [4] |

| Appearance | Colorless to light yellow oily liquid | [1][2] |

| Odor | Fruity, citrus, rue-like | [1] |

| Melting Point | 11-15 °C | [4] |

| Boiling Point | 231-232 °C | [1] |

| Density | 0.825 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.430 | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, benzene, chloroform, and carbon tetrachloride. | [2][3] |

| Flash Point | 89 °C (192 °F) - closed cup | [4] |

| Vapor Pressure | < 1 mmHg at 20 °C | [1] |

| Vapor Density | 5.9 (vs air) | [1] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common laboratory-scale methods.

2.1.1. Oxidation of 2-Undecanol

This method involves the oxidation of the secondary alcohol, 2-undecanol, to the corresponding ketone.

-

Materials: 2-undecanol, Jones reagent (chromium trioxide in sulfuric acid and water), acetone, diethyl ether, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer, ice bath.

-

Procedure:

-

Dissolve 2-undecanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

Slowly add Jones reagent dropwise to the stirring solution. The color of the solution will change from orange to green/blue. Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant by the addition of isopropanol until the orange color disappears.

-

Add water to the reaction mixture and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by fractional distillation.

-

2.1.2. Wacker Oxidation of 1-Undecene

The Wacker oxidation is a palladium-catalyzed oxidation of a terminal alkene to a methyl ketone.[2][5]

-

Materials: 1-undecene, palladium(II) chloride (PdCl₂), copper(I) chloride (CuCl), dimethylformamide (DMF), water, oxygen balloon, magnetic stirrer.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and an oxygen balloon, add PdCl₂ (0.1 mol%) and CuCl (1 equivalent) in a solvent mixture of DMF and water (7:1 v/v).[5]

-

Stir the mixture under an oxygen atmosphere for 30 minutes to allow for the oxidation of Cu(I) to Cu(II).

-

Add 1-undecene (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by GC or TLC.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by fractional distillation.

-

Caption: Synthetic routes to this compound.

Purification by Fractional Distillation

Due to its relatively high boiling point, fractional distillation is a suitable method for the purification of this compound, especially to separate it from starting materials or byproducts with different boiling points.

-

Apparatus: A standard fractional distillation setup including a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Slowly heat the flask using the heating mantle.

-

Observe the temperature as the vapor rises through the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound (231-232 °C).

-

Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

-

Prepare the sample for analysis by dissolving it in the same solvent.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

-

Analyze the resulting chromatogram and mass spectrum. The retention time and the fragmentation pattern can be compared to a known standard of this compound for identification and quantification.

-

Caption: General analytical workflow for this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its role as an insect repellent and its immunomodulatory effects being the most studied.

Insect Repellent Activity: Modulation of Mosquito Odorant Receptors

This compound is an effective insect repellent, and its mechanism of action involves the modulation of mosquito odorant receptors (ORs).[6] It can act as both an activator and an inhibitor of these receptors, depending on the context and concentration.[6] For instance, this compound has been shown to inhibit the response of the Aedes aegypti odorant receptor AaOR2 to its known agonist, indole.[6] This suggests that this compound can interfere with the mosquito's ability to detect host cues.

Caption: this compound's interaction with mosquito odorant receptors.

Modulation of Neutrophil Activity

Recent studies have revealed that this compound, a metabolite produced by Pseudomonas aeruginosa, can modulate neutrophil activity.[7][8] It acts as a chemoattractant for neutrophils, inducing their migration, degranulation, and the generation of reactive oxygen species (ROS).[7][8] This activation is mediated through a Gαi-phospholipase C (PLC) signaling pathway.[7][8] However, this compound also exhibits an inhibitory effect on the neutrophil response to lipopolysaccharide (LPS) and can induce apoptosis, suggesting a complex role in the host immune response to bacterial infection.[7][8]

Caption: this compound-induced neutrophil activation pathway.

Protective Effects via Nrf2/HO-1 and NF-κB Pathways

This compound has been shown to protect against cardiac inflammation induced by fine particulate matter (PM₂.₅).[9] Its protective mechanism involves the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.[9] this compound appears to upregulate the Nrf2/HO-1 antioxidant pathway while inhibiting the pro-inflammatory NF-κB pathway, thereby reducing oxidative stress and inflammation.[9]

Applications in Drug Development and Research

The diverse biological activities of this compound make it a compound of interest for further research and potential therapeutic applications.

-

Insect Repellents: Its proven efficacy and natural origin make it a valuable component in the development of new and safer insect repellents.

-

Immunomodulation: Its ability to modulate neutrophil activity suggests potential applications in conditions characterized by neutrophil-driven inflammation or in the context of bacterial infections. Further research is needed to elucidate its therapeutic potential.

-

Anti-inflammatory and Antioxidant Agent: The protective effects of this compound against PM₂.₅-induced cardiac inflammation highlight its potential as a protective agent against environmental stressors. Its mechanism of action through the Nrf2/HO-1 and NF-κB pathways warrants further investigation for its potential in treating inflammatory conditions.

-

Pheromone Synthesis: Ketones are common components of insect pheromones, and this compound could serve as a starting material or a structural motif in the synthesis of novel pest management agents.[10][11][12][13]

Conclusion

This compound is a multifaceted compound with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and analysis in a laboratory setting. Its intriguing biological activities, particularly its role as an insect repellent and its immunomodulatory and protective effects, present exciting avenues for future research and development in the fields of agriculture, medicine, and environmental health. This technical guide serves as a valuable resource for scientists and professionals seeking to explore the potential of this compound in their respective fields.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound derived from Pseudomonas aeruginosa modulates the neutrophil activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmbreports.org [bmbreports.org]

- 9. This compound protects against fine particles-induced heart inflammation via modulating Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of 2-Undecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring aliphatic methyl ketone with significant applications ranging from flavor and fragrance to agriculture as a potent insect repellent. Its presence in a variety of plant essential oils and its role in insect chemical communication have made it a subject of interest for researchers. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathways, and the experimental methodologies used for its study. Quantitative data are presented in structured tables, and key biochemical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for professionals in research and development.

Natural Occurrence of this compound

This compound is widely distributed in the natural world, found in various plants, fruits, and insects. It is a key component of many essential oils and contributes to the characteristic aroma of the source material.[1][2] It also plays a crucial role in plant defense against herbivores and as a pheromone in insects.[3][4][5]

Plant Sources

This compound is a significant volatile compound in the glandular trichomes of wild tomato species such as Lycopersicon hirsutum, where it acts as a natural insecticide.[6][] It is famously a primary constituent of the essential oil of rue (Ruta graveolens).[1][8] Other notable plant sources include cloves, ginger, bananas, guava, strawberries, and Houttuynia cordata.[1][9][10]

Insect Sources

In the animal kingdom, this compound is utilized as a chemical signal. For instance, it has been identified as a component of the alarm pheromone in certain species of fungus-growing ants.[5] Its repellent properties are effective against a range of arthropods, including mosquitoes and ticks, making it a valuable natural alternative to synthetic repellents like DEET.[6][11][12]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the species, environmental conditions, and the part of the plant being analyzed. The following table summarizes the quantitative data from various studies.

| Natural Source | Plant Part/Type | This compound Concentration (%) | Reference |

| Ruta graveolens (Rue) | Flower Oil (Colombia) | 68.05 | [13] |

| Glycosmis pentaphylla | Bark Oil (India) | 52.10 | [13] |

| Ruta chalepensis | Essential Oil | 43.7 | [] |

| Mastic | Leaf Oil | 4.75 | [13] |

| Mastic | Fruit Oil | 2.16 | [13] |

| Lemongrass | Oil (Morocco) | 0.40 | [13] |

| Cascarilla | Bark Oil | 0.31 | [13] |

| Ginger | Root Oil (China) | 0.21 | [13] |

| Laurel | Leaf Oil (Turkey) | 0.20 | [13] |

| Hyacinthus orientalis | Absolute | 0.16 - 0.17 | [13] |

| Lemongrass | Oil (Yunnan) | 0.15 | [13] |

| Mastic | Oil | 0.14 | [13] |

| Champaca | Concrete | 0.01 | [13] |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism, specifically the β-oxidation pathway.[4][14] The pathway involves the chain shortening of a fatty acid precursor, leading to the formation of a methyl ketone.

Biosynthetic Pathway from Dodecanoic Acid

The primary precursor for this compound is dodecanoic acid (lauric acid) or its activated forms, dodecanoyl-CoA or dodecanoyl-ACP. The pathway proceeds through the following key steps:

-

Activation: Dodecanoic acid is activated to dodecanoyl-CoA by an acyl-CoA synthetase.[14]

-

β-Oxidation: Dodecanoyl-CoA enters a modified β-oxidation cycle. It is first oxidized by an acyl-CoA dehydrogenase (e.g., FadE) and then hydrated and oxidized by a bi-functional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (e.g., FadBJ) to form β-ketododecanoyl-CoA.[14][15]

-

Thioester Hydrolysis: A specific β-ketoacyl-CoA thioesterase (e.g., FadM in E. coli) or a methyl ketone synthase (e.g., ShMKS1/ShMKS2 in wild tomato) hydrolyzes the thioester bond of β-ketododecanoyl-CoA, releasing the corresponding β-keto acid.[4][16][17]

-

Decarboxylation: The resulting β-keto acid is unstable and spontaneously decarboxylates to yield this compound.[17]

Experimental Protocols

The study of this compound involves various analytical and molecular biology techniques. Below are outlines of key experimental protocols.

Extraction and Quantification of this compound from Plant Material

A common method for the analysis of volatile compounds like this compound is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[18][19]

Methodology:

-

Sample Preparation: Fresh plant material (e.g., leaves, flowers) is weighed and placed into a sealed headspace vial. An internal standard may be added for quantification.

-

Headspace Extraction (HS-SPME): The vial is heated to a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is then exposed to the headspace to adsorb the analytes.[19]

-

GC-MS Analysis: The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column.

-

Separation: The compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

Detection and Identification: A mass spectrometer detects the eluted compounds. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: The concentration of this compound is determined by creating a calibration curve using known concentrations of the standard.[19]

Metabolic Engineering for this compound Production

Biotechnological production of this compound has been achieved by engineering microorganisms like Escherichia coli.[15][16][20]

General Protocol:

-

Strain Selection: Start with a base E. coli strain, often one with modifications to enhance fatty acid synthesis.

-

Genetic Modification:

-

Overexpression of Thioesterase: Introduce a plasmid or perform chromosomal integration to express a chain-length specific acyl-ACP thioesterase (e.g., BTE from U. californica) to increase the pool of the dodecanoate precursor.[15][17]

-

Overexpression of β-Ketoacyl-CoA Thioesterase: Overexpress a key enzyme like FadM (or a more active homolog) to convert β-ketododecanoyl-CoA to the corresponding β-keto acid.[16][17]

-

Blocking Competing Pathways: Delete or knock down genes involved in fatty acid degradation (e.g., fadE, fadA) or the formation of competing byproducts (e.g., adhE, ldhA for ethanol and lactate).[4][20]

-

-

Fermentation:

-

Culture Conditions: Grow the engineered strain in a suitable fermentation medium containing a carbon source like glycerol or glucose.

-

Induction: Induce the expression of the heterologous genes at an appropriate cell density using an inducer (e.g., IPTG).

-

Product Recovery: Since methyl ketones can be volatile, a two-phase fermentation system with an organic overlay (e.g., dodecane) can be used to capture the product and reduce its loss during fermentation.[16][17]

-

-

Analysis: Quantify the produced this compound from the organic phase using GC-MS or HPLC.

Conclusion

This compound is a valuable natural product with diverse biological activities and commercial applications. Understanding its natural distribution and biosynthetic pathways is crucial for its sustainable exploitation. The elucidation of its biosynthesis has paved the way for metabolic engineering approaches, enabling its production in microbial systems. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and harness the potential of this versatile methyl ketone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 112-12-9 [perflavory.com]

- 3. First report of the repellency of 2-tridecanone against ticks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound natural, FCC, FG 112-12-9 [sigmaaldrich.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0033713) [hmdb.ca]

- 9. This compound, 112-12-9 [thegoodscentscompany.com]

- 10. mdpi.com [mdpi.com]

- 11. yihuipharm.com [yihuipharm.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound [flavscents.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic engineering of β-oxidation to leverage thioesterases for production of 2-heptanone, 2-nonanone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic engineering of β-oxidation to leverage thioesterases for production of 2-heptanone, 2-nonanone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. osti.gov [osti.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative determination of thermally derived off-flavor compounds in milk using solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of 2-Undecanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical synthesis pathways for 2-undecanone (also known as methyl nonyl ketone), a valuable compound in the fragrance, flavor, and pharmaceutical industries. This document details various synthetic routes, providing experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Oxidation of 2-Undecanol

The oxidation of the secondary alcohol 2-undecanol is a direct and widely employed method for the synthesis of this compound. Several modern oxidation protocols offer high yields and selectivity under mild conditions.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize secondary alcohols to ketones. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

Experimental Protocol:

A typical Swern oxidation of 2-undecanol is performed under anhydrous conditions at low temperatures to avoid side reactions.[1][3]

-

A solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in CH₂Cl₂ is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

-

A solution of 2-undecanol (1.0 equivalent) in CH₂Cl₂ is then added slowly to the reaction mixture, and stirring is continued for 30-60 minutes at -78 °C.

-

Triethylamine (Et₃N) (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Simplified pathway of Dess-Martin oxidation.

Oppenauer Oxidation

The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor (e.g., acetone or cyclohexanone). [4][5]It is particularly useful for substrates that are sensitive to acidic conditions. [4] Experimental Protocol:

A general procedure for the Oppenauer oxidation of a secondary alcohol is as follows: [4][5]

-

A solution of 2-undecanol (1.0 equivalent) in a suitable solvent such as toluene or benzene is prepared.

-

A large excess of a ketone, typically acetone or cyclohexanone (5-10 equivalents), is added to the solution.

-

A catalytic amount of aluminum isopropoxide or aluminum tert-butoxide (0.1-0.3 equivalents) is added.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is cooled to room temperature and quenched by the addition of dilute acid (e.g., 1 M HCl).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography.

Wacker-Tsuji Oxidation of 1-Undecene

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones. [6]This reaction is a powerful tool for the synthesis of this compound from the readily available starting material, 1-undecene.

Experimental Protocol:

The Tsuji-Wacker conditions typically involve a palladium(II) catalyst and a copper(II) co-catalyst in a mixed solvent system with oxygen as the terminal oxidant.

-

A flask is charged with palladium(II) chloride (PdCl₂) (5-10 mol%), copper(I) chloride (CuCl) (1-2 equivalents), and a mixture of N,N-dimethylformamide (DMF) and water (typically 7:1 v/v).

-

Oxygen is bubbled through the solution for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

-

1-Undecene (1.0 equivalent) is added to the reaction mixture.

-

The reaction is stirred vigorously under an oxygen atmosphere (balloon) at room temperature for several hours to overnight.

-

The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

Catalytic Cycle of Wacker-Tsuji Oxidation

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of 2-hydroxytetrahydrofurans by Wacker-type oxidation of 1,1-disubstituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Undecanone for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Undecanone (CAS No. 112-12-9), also known as methyl nonyl ketone. It is intended for researchers, scientists, and professionals in the field of drug development. This document consolidates key data on its molecular characteristics, spectral information, and reactivity. Furthermore, it delves into its known biological activities, including its role in inflammatory signaling pathways and its mechanism of action as an insect repellent. Detailed experimental protocols for a representative synthesis, purification, and analysis are provided to facilitate laboratory work.

Introduction

This compound is a naturally occurring saturated methyl ketone found in various plants, including rue (Ruta graveolens), and in fruits such as bananas, cloves, ginger, and strawberries.[1][2] It is a colorless to pale yellow, oily liquid with a characteristic floral, fatty, and citrus-like odor.[2] Beyond its traditional use in the fragrance and flavor industries, this compound has garnered significant interest for its biological activities. It is recognized as an effective insect repellent and has been shown to possess anti-inflammatory and antimicrobial properties.[1][3] This guide aims to provide a detailed technical resource on this compound, focusing on its core scientific attributes relevant to research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O | [4] |

| Molecular Weight | 170.29 g/mol | [4] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Odor | Floral, fatty, citrus-like | [2] |

| Density | 0.825 g/mL at 25 °C | [4] |

| Boiling Point | 231-232 °C | [4] |

| Melting Point | 11-13 °C | [4] |

| Flash Point | 89 °C (closed cup) | [4] |

| Vapor Pressure | <1 mmHg at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.430 | [4] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, chloroform | [5] |

| LogP (Octanol-Water Partition Coefficient) | 4.09 | [4] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Table 3: Key Spectral Data for this compound

| Spectral Method | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.41 (t, 2H, -CH₂-C=O), 2.13 (s, 3H, -C(=O)-CH₃), 1.57 (quint, 2H, -CH₂-CH₂-C=O), 1.26 (m, 12H, -(CH₂)₆-), 0.88 (t, 3H, -CH₃) | [6][7] |

| ¹³C NMR (CDCl₃) | δ ~209.2 (-C=O), 43.8 (-CH₂-C=O), 31.8, 29.7, 29.4, 29.2, 29.1, 23.9, 22.6 (-CH₂- groups), 14.1 (-CH₃) | [4] |

| Mass Spectrometry (EI-MS) | m/z 58 (100%), 43 (89%), 71 (30%), 59 (29%), 85 (19%), 170 (M⁺, 5%) | [4] |

| Infrared (IR) | ν ~2925 cm⁻¹ (C-H stretch), 1718 cm⁻¹ (C=O stretch) | [4] |

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[4] It is a typical methyl ketone and undergoes reactions characteristic of this functional group.

-

Haloform Reaction: In the presence of a base and halogens (e.g., sodium hypochlorite), this compound undergoes the haloform reaction to yield sodium decanoate and a haloform (e.g., chloroform).[5]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[4]

Biological Activities and Signaling Pathways

Recent research has highlighted the potential of this compound in modulating key biological pathways, making it a compound of interest for drug development.

Anti-inflammatory Effects

A notable study has demonstrated that this compound can protect against cardiac inflammation induced by fine particulate matter (PM2.5). The proposed mechanism involves the modulation of the Nrf2/HO-1 and NF-κB signaling pathways . This compound appears to activate the Nrf2 pathway, leading to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1). This, in turn, inhibits the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory cytokines.

Insect Repellent Mechanism of Action

This compound is an effective insect repellent, particularly against mosquitoes. Its mechanism of action involves the modulation of odorant receptors (ORs) in insects. Studies have shown that this compound can act as both an activator and an inhibitor of specific mosquito ORs, depending on the context. This dual activity disrupts the normal olfactory processes of insects, leading to a repellent effect.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Oxidation of 2-Undecanol

This protocol describes a common method for the synthesis of this compound.

Materials:

-

2-Undecanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium bicarbonate solution, saturated

-

Magnesium sulfate, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-undecanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The molar ratio of PCC to 2-undecanol should be approximately 1.5:1.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by fractional distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

- 1. WO2013112562A1 - A method for synthesis of ketones from plant oils - Google Patents [patents.google.com]

- 2. This compound, 112-12-9 [thegoodscentscompany.com]

- 3. This compound | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0033713) [hmdb.ca]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. This compound(112-12-9) 1H NMR spectrum [chemicalbook.com]

- 7. Purification [chem.rochester.edu]

The Solubility Profile of 2-Undecanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone (CAS: 112-12-9), also known as methyl nonyl ketone, is a naturally occurring ketone found in various plants such as bananas, cloves, and wild tomatoes.[1][2][3][4] It is a colorless to pale yellow oily liquid with a characteristic fruity, floral aroma.[5] Structurally, it possesses a long, nonpolar nine-carbon chain and a polar carbonyl group, making it a molecule with dual hydrophobic and hydrophilic properties. This amphiphilic nature dictates its solubility in various solvents and is central to its applications, which range from a fragrance and flavoring agent to an insect repellent and a chemical intermediate in pharmaceutical synthesis. Understanding its solubility is critical for its effective formulation, application, and use in both industrial and research settings.

Solubility Profile of this compound

The table below summarizes the known solubility characteristics of this compound.

| Solvent Class | Solvent | Solubility | Temperature (°C) | Quantitative Value |

| Polar Protic | Water | Very Low / Insoluble | 25 | 0.00179 g / 100 mL[3][4] |

| Ethanol | Soluble | Not Specified | Data Not Available | |

| Methanol | Soluble | Not Specified | Data Not Available | |

| Polar Aprotic | Acetone | Soluble | Not Specified | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Data Not Available | |

| Ethyl Acetate | Soluble | Not Specified | Data Not Available | |

| Nonpolar Aprotic | Benzene | Soluble | Not Specified | Data Not Available |

| Chloroform | Soluble | Not Specified | Data Not Available | |

| Dichloromethane | Soluble | Not Specified | Data Not Available | |

| Carbon Tetrachloride | Soluble | Not Specified | Data Not Available | |

| Ether | Soluble | Not Specified | Data Not Available | |

| n-Heptane | Soluble | Not Specified | Data Not Available | |

| p-Xylene | Soluble | Not Specified | Data Not Available | |

| 1,2-Dichloroethane | Soluble | Not Specified | Data Not Available |

Experimental Protocol: Determination of Solubility

The solubility of a compound like this compound can be determined using several established methods. The static equilibrium method is a common and reliable approach for determining the solubility of a solid or liquid solute in a solvent at various temperatures.

Principle

The method involves creating a saturated solution of the solute in the solvent at a constant temperature and then accurately measuring the concentration of the solute in the solution. This process is repeated at different temperatures to generate a solubility curve.

Apparatus

-

Isothermal shaker bath or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the desired organic solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled bath for several hours to allow the undissolved solute to settle. For more effective separation, the samples can be centrifuged at the same constant temperature.

-

Sample Collection: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Dilution: Immediately dilute the collected sample with a known volume of the pure solvent to prevent crystallization and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated GC-FID or HPLC method to determine the precise concentration of this compound.

-

Data Analysis: Calculate the solubility in units such as g/100 mL or mole fraction using the measured concentration and the dilution factor. Repeat the entire procedure for each desired temperature.

Below is a graphical representation of the experimental workflow.

Signaling Pathways Involving this compound

Recent research has shown that this compound is not merely an inert flavoring agent but also possesses biological activity, modulating specific cellular signaling pathways. This is of significant interest to drug development professionals. For instance, this compound has been shown to inhibit neutrophil responses and also to protect against fine particle-induced heart inflammation by modulating the NF-κB and Nrf2/HO-1 pathways.

The diagram below illustrates the proposed mechanism of action of this compound in mitigating inflammation.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0044967) [np-mrd.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033713) [hmdb.ca]

- 3. This compound [chemeurope.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. odowell.com [odowell.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | 112-12-9 [chemicalbook.com]

- 8. This compound | 112-12-9 [amp.chemicalbook.com]

- 9. This compound|lookchem [lookchem.com]

2-Undecanone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: 2-Undecanone, a naturally occurring ketone, has garnered significant scientific interest due to its versatile applications, ranging from a potent insect repellent to a fragrance and flavoring agent. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details experimental protocols for its extraction from natural sources and its chemical synthesis, presents key quantitative data in structured tables, and elucidates its mechanism of action as an insect repellent through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction and Historical Perspective

This compound, also known as methyl nonyl ketone, is an organic compound with the chemical formula C₁₁H₂₂O.[1] It is a colorless, oily liquid with a characteristic fruity, floral odor.[2] Historically, this compound was first identified as a major constituent of the essential oil of rue (Ruta graveolens), a plant used in traditional medicine for centuries.[3] Its presence has since been confirmed in a variety of other natural sources, including wild tomatoes, cloves, ginger, and bananas.[3]

The primary impetus for the scientific investigation of this compound has been its remarkable insect-repelling properties. It is the active ingredient in several commercially available insect repellents and is considered a safer alternative to synthetic compounds like DEET.[1] Beyond its use in pest control, this compound is utilized in the fragrance and flavor industries.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. This data is crucial for its handling, formulation, and analytical identification.

| Property | Value | References |

| IUPAC Name | Undecan-2-one | [4] |

| Synonyms | Methyl nonyl ketone, Rue ketone | [4] |

| CAS Number | 112-12-9 | [4] |

| Molecular Formula | C₁₁H₂₂O | [4] |

| Molecular Weight | 170.29 g/mol | [4] |

| Appearance | Colorless oily liquid | [1] |

| Odor | Fruity, floral, waxy | [2] |

| Melting Point | 15 °C | [4] |

| Boiling Point | 231-232 °C | [5] |

| Density | 0.825 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| Flash Point | 89 °C (closed cup) | [4] |

| Vapor Density | 5.9 (Air = 1) | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from a natural source, Ruta graveolens, and a common method for its chemical synthesis.

Extraction from Ruta graveolens by Steam Distillation

This protocol describes the extraction of the essential oil from the aerial parts of Ruta graveolens, of which this compound is a major component.

Materials and Equipment:

-

Dried aerial parts of Ruta graveolens

-

Steam distillation apparatus (including a still, condenser, and collection flask)

-

Heating mantle

-

Deionized water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of Plant Material: The dried aerial parts of Ruta graveolens are coarsely ground to increase the surface area for efficient extraction.

-

Steam Distillation:

-

The ground plant material (e.g., 500 g) is placed in the still of the steam distillation apparatus.

-

Deionized water is added to the boiling flask, and the apparatus is assembled.

-

The water is heated to boiling, and steam is passed through the plant material.[6] The steam and volatile components, including this compound, are carried over to the condenser.

-

The condensate (a mixture of water and essential oil) is collected in the collection flask.

-

The distillation is continued for a set period (e.g., 3-4 hours) or until no more oil is observed in the condensate.[7]

-

-

Isolation and Drying of the Essential Oil:

-

The collected condensate is transferred to a separatory funnel, and the aqueous and organic layers are allowed to separate.

-

The lower aqueous layer is drained, and the upper essential oil layer is collected.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

-

Solvent Removal and Yield Calculation:

-

If a solvent was used for extraction from the distillate, it is removed under reduced pressure using a rotary evaporator.

-

The final weight of the essential oil is recorded, and the yield is calculated as a percentage of the initial weight of the plant material.

-

-

Analysis by GC-MS:

-

The chemical composition of the extracted essential oil is determined by GC-MS analysis.

-

GC Conditions (example): [8]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a flow rate of 1 mL/min

-

Oven Temperature Program: Initial temperature of 50°C, ramped to 220°C at 3°C/min.

-

Injector Temperature: 250°C

-

-

MS Conditions (example): [8]

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-500

-

-

The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a known standard. The relative percentage of this compound in the essential oil is determined by the peak area normalization method.

-

Chemical Synthesis: Oxidation of 2-Undecanol

This protocol describes a common laboratory method for the synthesis of this compound via the oxidation of the corresponding secondary alcohol, 2-undecanol.[9]

Materials and Equipment:

-

2-Undecanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer, IR spectrometer, and GC-MS for product characterization

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-undecanol (1 equivalent) in anhydrous dichloromethane.

-

-

Addition of Oxidizing Agent:

-

Slowly add the oxidizing agent (e.g., PCC, 1.5 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-undecanol) is consumed.

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash them successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization:

-

Characterize the purified this compound by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and GC-MS to confirm its structure and purity. The expected spectroscopic data should be compared with literature values.

-

Mechanism of Action as an Insect Repellent

This compound exerts its repellent effect by interfering with the olfactory system of insects, particularly mosquitoes.[10] It acts as an antagonist to specific odorant receptors (ORs), which are crucial for detecting chemical cues from the environment, including those from potential hosts.[11]

The following diagrams illustrate the normal olfactory signaling pathway in an insect olfactory sensory neuron (OSN) and how this compound disrupts this process.

Caption: Normal olfactory signal transduction in an insect.

Caption: Inhibition of olfactory signaling by this compound.

As depicted, in a normal physiological state, odorant molecules bind to specific ORs on the dendrites of OSNs. This binding event triggers a conformational change in the receptor, leading to the activation of a G-protein-coupled signaling cascade.[12] This cascade typically involves the production of second messengers, such as cyclic AMP (cAMP), which in turn open ion channels.[13] The resulting influx of cations depolarizes the neuron, generating an action potential that is transmitted to the brain, signaling the presence of the odorant.[14]

This compound disrupts this process by acting as a competitive antagonist at the OR.[11] It binds to the receptor, but instead of activating it, it blocks the binding of the natural odorant molecules. This inhibition prevents the initiation of the downstream signaling cascade, and consequently, the neuron does not fire. The insect's brain does not receive the signal indicating the presence of the host-related odor, leading to a repellent behavioral response.

Applications and Future Directions

The primary application of this compound is as an active ingredient in insect and animal repellents.[1] Its natural origin and lower toxicity compared to some synthetic alternatives make it an attractive option for consumer products. It is also used in the formulation of perfumes and flavorings to impart a fruity and floral character.[2]

Future research is likely to focus on several key areas:

-

Enhanced Formulations: Developing new formulations of this compound with improved longevity and efficacy as an insect repellent.

-

Broader Spectrum of Activity: Investigating the repellent activity of this compound against a wider range of insect pests.

-

Synergistic Effects: Exploring the potential for synergistic effects when this compound is combined with other natural or synthetic repellent compounds.

-

Biosynthesis: Investigating and optimizing the biosynthetic pathways for this compound production in microbial or plant-based systems as a sustainable alternative to chemical synthesis.

Conclusion

This compound is a multifaceted natural compound with a rich history and significant commercial and scientific importance. Its well-characterized insect-repelling properties, coupled with its use in the fragrance and flavor industries, underscore its versatility. This technical guide has provided a detailed overview of its discovery, chemical properties, and methods for its isolation and synthesis. The elucidation of its mechanism of action at the molecular level, specifically its role as an antagonist of insect odorant receptors, provides a strong foundation for the rational design of new and improved insect repellent technologies. Continued research into this valuable natural product holds promise for the development of more effective and sustainable solutions for pest management and beyond.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 112-12-9 [thegoodscentscompany.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0033713) [hmdb.ca]

- 4. This compound | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. eoil.co.za [eoil.co.za]

- 7. purodem.com [purodem.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enlivenarchive.org [enlivenarchive.org]

- 12. researchgate.net [researchgate.net]

- 13. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Odorant-receptor-mediated regulation of chemosensory gene expression in the malaria mosquito Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Analysis of 2-Undecanone in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, a naturally occurring methyl ketone, is a significant component of various essential oils, contributing to their characteristic aroma and biological activities. This technical guide provides an in-depth overview of the prevalence of this compound in different essential oils, detailed experimental protocols for its extraction and quantification, and a visualization of its biosynthetic and biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Occurrence of this compound in Essential Oils

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content in various essential oils as reported in scientific literature. The primary source of high concentrations of this compound is the Ruta genus, commonly known as rue.

| Essential Oil Source | Plant Part | This compound Concentration (%) | Reference |

| Ruta graveolens (Common Rue) | Aerial Parts | 35.0 | [1] |

| Ruta chalepensis | Aerial Parts | 77.18 | |

| Ruta chalepensis | Leaves | 23.0 - 49.08 | [2] |

| Ruta chalepensis | Stems | 37.7 | [2] |

| Ruta chalepensis | Fruits | 57.5 - 58.4 | [2] |

| Ruta montana | Aerial Parts | 81.16 | [3] |

| Zanthoxylum armatum | Leaves | 51.8 | [4] |

| Houttuynia cordata | Aerial Parts | Main Component | [5] |

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material. The following is a generalized protocol based on methods described for Ruta species.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, stems, fruits)

-

Clevenger-type apparatus

-

Round-bottom flask (2 L)

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Sample Preparation: Weigh approximately 100 g of the air-dried and ground plant material.

-

Apparatus Setup: Place the plant material into a 2 L round-bottom flask and add 500 mL of distilled water. Set up the Clevenger-type apparatus for hydrodistillation.

-

Distillation: Heat the flask using a heating mantle to boil the water. The steam and volatilized essential oil will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

-

Extraction Time: Continue the distillation for 3 hours.

-

Oil Collection: After cooling, carefully collect the separated essential oil from the graduated tube.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium (carrier gas)

-

This compound standard (for calibration)

-

Solvent (e.g., hexane or methanol)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the extracted essential oil by dissolving a known amount (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of hexane).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

-

-

GC-MS Instrument Setup (Example Parameters):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 1:50

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

-

Analysis:

-

Inject the prepared standard solutions and the essential oil sample solution into the GC-MS system.

-

Identify the this compound peak in the chromatogram of the essential oil by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum of this compound will show characteristic fragments.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the essential oil sample by interpolating its peak area on the calibration curve.

-

Calculate the percentage of this compound in the essential oil based on the initial amount of essential oil used for the sample preparation.

-

Signaling Pathways and Workflows

Biosynthesis of this compound in Plants